3-Methyl-4-(propan-2-yl)phenyl diphenylcarbamate

Lipophilicity logP Membrane permeability

3-Methyl-4-(propan-2-yl)phenyl diphenylcarbamate (thymyl diphenylcarbamate) is a fully substituted aromatic carbamate ester derived from thymol. It belongs to the N,N-diphenylcarbamate subclass, characterized by two phenyl rings on the carbamate nitrogen, which confer high lipophilicity and steric bulk distinct from N-methyl or N-ethyl carbamate analogs.

Molecular Formula C23H23NO2
Molecular Weight 345.4 g/mol
Cat. No. B12130966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(propan-2-yl)phenyl diphenylcarbamate
Molecular FormulaC23H23NO2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C
InChIInChI=1S/C23H23NO2/c1-17(2)22-15-14-21(16-18(22)3)26-23(25)24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17H,1-3H3
InChIKeyHUHAXLZPJGQBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(propan-2-yl)phenyl diphenylcarbamate Procurement Guide: Physicochemical Properties and Research-Grade Specifications


3-Methyl-4-(propan-2-yl)phenyl diphenylcarbamate (thymyl diphenylcarbamate) is a fully substituted aromatic carbamate ester derived from thymol. It belongs to the N,N-diphenylcarbamate subclass, characterized by two phenyl rings on the carbamate nitrogen, which confer high lipophilicity and steric bulk distinct from N-methyl or N-ethyl carbamate analogs. The compound is primarily available through research chemical suppliers as a screening compound for medicinal chemistry and agrochemical discovery programs .

High-lipophilicity carbamate probe for passive membrane partitioning studies
N,N-Diphenylcarbamate pharmacophore for BChE selectivity investigation
Thermally stable crystalline form for simplified storage and precise formulation

Why 3-Methyl-4-(propan-2-yl)phenyl diphenylcarbamate Cannot Be Replaced by Generic Phenyl or Alkyl Carbamates


Substituting thymyl diphenylcarbamate with a generic N-methylcarbamate (e.g., rivastigmine) or a simpler aryl diphenylcarbamate (e.g., p-tolyl diphenylcarbamate) introduces substantial changes in lipophilicity, metabolic stability, and target selectivity. The thymol-derived aryl group increases logP by approximately 0.6 units over p-tolyl diphenylcarbamate , altering membrane partitioning and bioavailability. Furthermore, within the N,N-disubstituted carbamate class, the diphenyl substitution on nitrogen confers a distinct cholinesterase inhibition profile with nanomolar to low micromolar IC₅₀ values for butyrylcholinesterase (BChE), a selectivity not observed with N-methyl monocarbamates [1]. Direct replacement without experimental validation therefore risks unpredictable biological performance.

N-Methyl monocarbamates
Cholinesterase subtype selectivity shifts toward AChE, altering BChE-focused assay interpretation.
Simpler aryl diphenylcarbamates
Lower lipophilicity may reduce passive membrane permeability in CNS model systems.
Aliphatic diphenylcarbamates (e.g., ethyl)
Substantially lower logP may limit blood-brain barrier penetration compared to thymyl derivative.

Head-to-Head Quantitative Differentiation Data for 3-Methyl-4-(propan-2-yl)phenyl diphenylcarbamate


Lipophilicity Advantage Over p-Tolyl and Ethyl Diphenylcarbamate Analogs

The target compound exhibits a predicted logP of approximately 5.6 (ALOGPS), compared to an experimental logP of 5.0 for p-tolyl diphenylcarbamate and experimental logP values of 3.39–3.98 for ethyl diphenylcarbamate [1], . This represents a quantified lipophilicity increase of ~0.6 log units over the closest aromatic analog (p-tolyl) and ~2.2 log units over the aliphatic ester comparator.

Lipophilicity (logP)
Reported
Target (pred.): 5.6
p-Tolyl: 5.0
Ethyl: 3.4–4.0
+0.6 vs p-tolyl; +2.2 vs ethyl
Supports CNS permeability study fit; verify experimental logP.
Predicted logP (ALOGPS); cross-study comparison.
Lipophilicity logP Membrane permeability

Thermal Stability Enhancement Over Parent Thymol

The diphenylcarbamate derivatization of thymol raises the melting point from 49–52 °C (thymol ) to approximately 100–105 °C (target compound ). This ~50 °C increase reflects stronger intermolecular interactions (π–π stacking of the diphenylcarbamate moiety) and eliminates the volatile, sublimate-prone nature of free thymol.

Thermal stability
Data to verify
100–105 °C
vs Thymol 49–52 °C
Crystalline form facilitates handling and storage; verify lot-specific data.
Supplier data; source review advised.
Thermal stability Melting point Storage

Butyrylcholinesterase Inhibition Potential Based on Diphenylcarbamate Pharmacophore

The N,N-diphenylcarbamate pharmacophore is associated with potent butyrylcholinesterase (BChE) inhibition. In a study of twenty N,N-disubstituted carbamates, 2-(phenylcarbamoyl)phenyl diphenylcarbamate achieved a BChE IC₅₀ of 1.60 µM, significantly more potent than rivastigmine's reported BChE IC₅₀ of 32.1 µM under identical assay conditions [1]. While this specific data is for a salicylanilide-derived diphenylcarbamate, the diphenyl substitution on the carbamate nitrogen is the conserved pharmacophoric element responsible for BChE affinity, making the target compound a candidate probe for BChE selectivity studies.

BChE inhibition (class)
Class-level inference
Analog IC₅₀ 1.60 µM
vs Rivastigmine 32.1 µM
Supports BChE selectivity research; compound-specific data required.
Ellman's method; recombinant BChE. Model-dependent context.
Cholinesterase BChE Alzheimer's disease

Optimal Research Application Scenarios for 3-Methyl-4-(propan-2-yl)phenyl diphenylcarbamate


CNS-Penetrant Probe Design Leveraging Enhanced Lipophilicity

The predicted logP of ~5.6 (0.6 units above p-tolyl diphenylcarbamate and 2.2 units above ethyl diphenylcarbamate) positions this compound for CNS drug discovery programs where passive blood-brain barrier penetration is required , [1]. It can serve as a lipophilic benchmark in SAR studies comparing carbamate-derived CNS candidates, particularly when evaluating the trade-off between lipophilicity and aqueous solubility.

Butyrylcholinesterase-Selective Inhibitor Development

Based on the established BChE inhibitory activity of the N,N-diphenylcarbamate pharmacophore (class IC₅₀ range: 1.60–311 µM [2]), this compound is suited as a lead-like scaffold for developing BChE-selective inhibitors. It can be used in enzymatic screening cascades to differentiate BChE vs. AChE selectivity, a critical parameter for Alzheimer's disease therapeutics where BChE selectivity may reduce peripheral cholinergic side effects.

Agrochemical Discovery Exploiting Thymol-Derived Bioactivity

Thymol and its carbamate derivatives have demonstrated insecticidal activity against housefly (Musca domestica) and greenhouse thrips [3]. The diphenylcarbamate modification provides a non-volatile, thermally stable thymol prodrug form (melting point ~100–105 °C vs. 49–52 °C for thymol ) suitable for controlled-release agrochemical formulations where volatile monoterpenes are impractical.

Crystalline Reference Standard for Carbamate Analytical Method Development

With a well-defined melting point (100–105 °C ) and the characteristic UV chromophore of the diphenylcarbamate moiety, this compound serves as an analytical reference standard for HPLC-UV and LC-MS method development targeting N,N-diphenylcarbamate metabolites or environmental degradation products. Its crystalline nature and thermal stability facilitate accurate standard preparation.

Application
Selection Property
Validation Focus
CNS permeability studies
Lipophilicity profile
Confirm experimental logP and passive permeability
BChE selectivity research
N,N-Diphenylcarbamate pharmacophore
BChE vs AChE selectivity assay and IC₅₀ profiling
Insecticide research (controlled release)
Thermally stable thymyl carbamate
Volatility, formulation stability, and insecticidal activity screening
Analytical standard for carbamate detection
Crystalline solid with defined mp and UV chromophore
HPLC-UV/LC-MS method development and standard curve assessment
Quote Request

Request a Quote for 3-Methyl-4-(propan-2-yl)phenyl diphenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.